2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S2/c1-12-9-13(2)21(20-12)16(14-7-8-24-11-14)10-19-25(22,23)17-6-4-3-5-15(17)18/h3-9,11,16,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZNAAYKYFHQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, antimicrobial, and other pharmacological effects based on recent research findings.
- Molecular Formula : C15H18ClN3O
- Molecular Weight : 291.78 g/mol
- CAS Number : 942874-89-7
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In particular, compounds with similar structural motifs have shown significant activity against cyclooxygenase (COX) enzymes:
| Compound | COX-2 Inhibition IC50 (nM) | Reference |
|---|---|---|
| This compound | Not specified | This study |
| Other Pyrazole Derivatives | 3.5 nM (best performer) |
The compound's design incorporates a thiophene ring, which has been associated with enhanced anti-inflammatory properties in other studies. For instance, derivatives that include thiophene moieties have demonstrated improved COX-2 selectivity and reduced gastrointestinal toxicity compared to traditional NSAIDs like celecoxib .
Antimicrobial Activity
The sulfonamide group in the compound is known for its antimicrobial properties. Research has shown that sulfonamides can exhibit varying degrees of antibacterial activity:
| Compound | Antibacterial Activity (MIC µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | Not specified | S. aureus, E. coli |
| Sulfamethoxazole (reference) | 125 µg/mL | S. aureus |
| Sulfadiazine (reference) | 250 µg/mL | S. aureus |
In a comparative study, thienopyrimidine-sulfonamide hybrids exhibited enhanced antibacterial activity against both gram-positive and gram-negative bacteria, suggesting that similar modifications in the structure of this compound could yield promising results .
Case Studies and Research Findings
- Anti-inflammatory Efficacy : A study involving various pyrazole derivatives indicated that compounds with a similar structure to this compound showed significant inhibition of COX enzymes and were tested in vivo for their anti-inflammatory effects using carrageenan-induced paw edema models .
- Safety Profile : Histopathological examinations revealed minimal degenerative changes in vital organs such as the liver and kidneys when these compounds were administered at therapeutic doses, indicating a favorable safety profile .
- Mechanistic Insights : The mechanism of action appears to involve the inhibition of inflammatory mediators through COX pathway modulation, which is consistent with findings from other studies on pyrazole-based compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. The incorporation of these groups into the sulfonamide framework can enhance the bioactivity against various cancer cell lines. For instance, a study demonstrated that derivatives of similar structures showed effective inhibition of tumor growth in vitro and in vivo models .
Antimicrobial Properties : Sulfonamides are well-known for their antimicrobial effects. The specific compound under discussion has shown promise in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics. Research indicates that the unique combination of the pyrazole and thiophene rings contributes to its enhanced antibacterial activity .
Anti-inflammatory Effects : The anti-inflammatory potential of sulfonamides has been explored extensively. The compound's ability to modulate inflammatory pathways suggests its possible use in treating conditions like rheumatoid arthritis and other inflammatory diseases. Studies have shown that similar compounds can significantly reduce inflammatory markers in animal models .
Agrochemical Applications
Herbicide Development : The structure of 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide makes it a candidate for herbicide development. Its action mechanism involves inhibiting specific enzymes critical for plant growth, thus providing an effective means to control unwanted vegetation without harming crops .
Pesticidal Activity : The compound has been assessed for its pesticidal properties against various agricultural pests. Its efficacy in disrupting pest metabolism makes it a valuable addition to integrated pest management strategies .
Case Studies
- Anticancer Efficacy Study : A recent publication detailed experiments where the compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .
- Antimicrobial Activity Assessment : In another study focusing on antimicrobial properties, the compound was tested against multi-drug resistant bacterial strains. It demonstrated significant inhibitory effects, outperforming several existing antibiotics in terms of minimum inhibitory concentration (MIC) .
- Herbicidal Effectiveness Trial : Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in weed populations compared to untreated controls, highlighting its effectiveness as a selective herbicide .
Comparison with Similar Compounds
Structural Analog: 3-Chloro-N-(2-(3,5-Dimethyl-1H-Pyrazole-1-Carbonyl)Thiophen-3-yl)-N-Methylbenzenesulfonamide
- Structural Differences :
- Chlorine at position 3 (vs. position 2 in the target compound).
- Pyrazole linked via a carbonyl group (vs. direct C–N bond).
- Additional N-methyl group on the sulfonamide nitrogen.
- The carbonyl group may enhance hydrogen-bonding capacity, while the N-methyl group could improve metabolic stability .
Antibacterial Imidazole Derivatives ()
Compounds like 5b (2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole) share:
- Thiophen-3-yl group : Enhances aromatic interactions in biological systems.
- Ethyl linker : Provides conformational flexibility.
- Key Differences :
- Nitroimidazole core (vs. benzenesulfonamide in the target compound).
- Ethoxyethyl chain (vs. ethyl with pyrazole substitution).
- Activity : These derivatives exhibit antibacterial properties, suggesting that the target compound’s thiophene and pyrazole groups may similarly influence bioactivity, albeit through distinct mechanisms .
Herbicidal Benzenesulfonamides ()
- Chlorsulfuron : A benzenesulfonamide herbicide with a triazine-urea substituent.
- Structural Contrasts :
- Urea linkage to triazine (vs. ethyl-pyrazole-thiophene in the target compound).
- Lack of heteroaromatic substituents like thiophene.
- Application : Chlorsulfuron’s herbicidal activity is driven by acetolactate synthase inhibition, a mode unlikely in the target compound due to differing substituents .
Pyrazole-Thiophene Hybrids ()
- Example : N-[3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.
- Differences :
- Carboxamide group (vs. sulfonamide).
- Tetrahydrobenzothiophene (vs. unmodified thiophene).
- Chloropyrazole substituent (vs. 3,5-dimethylpyrazole).
- Implications : The carboxamide and saturated benzothiophene may increase lipophilicity, altering pharmacokinetic profiles compared to the target compound .
Data Table: Key Structural and Functional Comparisons
Q & A
Q. What are the common synthetic routes for synthesizing 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide?
The synthesis typically involves sequential functionalization of the pyrazole and thiophene moieties. A representative pathway includes:
- Step 1: Condensation of 3,5-dimethylpyrazole with a thiophene-containing ethylamine derivative to form the pyrazole-ethyl-thiophene intermediate.
- Step 2: Sulfonylation using 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to introduce the sulfonamide group.
- Step 3: Purification via column chromatography and recrystallization for high-purity yields (>90%) . Key reagents: DMDAAC (dimethyldiallylammonium chloride) for controlled copolymerization, APS (ammonium persulfate) as an initiator .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy: H and C NMR identify proton environments (e.g., pyrazole C-H at δ 6.1–6.3 ppm, thiophene protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 437.08 for CHClNOS) .
- X-ray Crystallography: Resolves structural ambiguities (e.g., bond angles between pyrazole and thiophene rings) .
Q. What in vitro assays are used for preliminary biological activity screening?
- Enzyme Inhibition: Assays against COX-2 or kinases (IC values reported in µM ranges) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC < 50 µM in HeLa cells) .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and selectivity?
- Design of Experiments (DoE): Multi-variable optimization (e.g., temperature, pH, catalyst loading) using response surface methodology .
- Flow Chemistry: Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., 20% yield increase vs. batch methods) .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .
Q. How can computational modeling predict biological targets and binding modes?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with COX-2 (binding energy ≤ -9.5 kcal/mol) .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
- QSAR Studies: Hammett constants and steric parameters correlate substituent effects with activity .
Q. How to resolve contradictions in reported biological activity data?
- Assay Validation: Cross-test in multiple cell lines (e.g., compare IC in MCF-7 vs. HepG2) .
- Purity Analysis: HPLC-MS confirms >95% purity to exclude confounding impurities .
- Target Profiling: Kinome-wide screening identifies off-target effects (e.g., KinomeScan) .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
- Prodrug Design: Esterification of sulfonamide groups improves logP (e.g., from 2.1 to 1.4) .
- Nanoparticle Formulation: PLGA encapsulation increases plasma half-life (t > 6 hours in murine models) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
